molecular formula C12H22N4O3 B2908129 Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate CAS No. 1226457-50-6

Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2908129
CAS No.: 1226457-50-6
M. Wt: 270.333
InChI Key: DXKWDLAPSLZPEA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a methyl ester group at the 1-position of the piperazine ring, an ethyl linker at the 4-position, and a 3-allylurea substituent (Figure 1). Piperazine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capabilities, and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name

methyl 4-[2-(prop-2-enylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3/c1-3-4-13-11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-2/h3H,1,4-10H2,2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKWDLAPSLZPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine Carboxylates

Ester Group Variations
  • Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d): Replaces the methyl ester with an ethyl group and substitutes the allylurea with an indole-ethyl group .
  • Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate : Features a bulkier quinazoline-sulfanylidene substituent and an ethyl ester. The bromophenyl group may increase lipophilicity, affecting membrane permeability .

Table 1: Ester Group and Substituent Comparisons

Compound Name Ester Group Key Substituent Molecular Weight (g/mol) Notable Activity
Target Compound Methyl 3-Allylurea-ethyl ~325.35 (calculated) Not reported
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Ethyl Indole-ethyl 329.40 Antiproliferative (94% inhibition in M. tuberculosis assay)
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Ethyl 3-Nitro-pyridinyl 280.28 No activity reported
Piperazine Ring Modifications
  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3) : Replaces the piperazine ring with piperidine, reducing nitrogen content and altering basicity. The 2-methoxyphenyl group may enhance CNS penetration due to increased lipophilicity .
  • tert-Butyl 4-(2-(prop-2-yn-1-yloxy)ethyl)piperazine-1-carboxylate : Introduces a tert-butyl ester and a propargyl ether substituent. The tert-butyl group improves metabolic stability, while the alkyne enables click chemistry applications .

Functional Group Comparisons

Urea vs. Sulfonamide and Amide Linkages
  • Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate : Substitutes urea with a sulfonamide-glycine group.

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Key Properties
3-Allylurea Target Compound Flexible, moderate H-bond capacity
Sulfonamide Compound from High polarity, strong H-bond acceptance
Indole Compound 304d Aromatic, hydrophobic interactions

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